Tris(2,3-dimethylbutyl)alumane
Description
Tris(2,3-dimethylbutyl)alumane (TDMBA) is an organoaluminum compound with the chemical formula Al[CH₂CH(CH₃)CH(CH₃)CH₂]₃. It belongs to a class of trialkylaluminum compounds widely used as co-catalysts in Ziegler-Natta polymerization systems for producing polyolefins like polyethylene and polypropylene . The compound features three 2,3-dimethylbutyl ligands attached to an aluminum center, contributing to its steric bulk and electron-donating properties. This structural configuration enhances its stability and reactivity in catalytic processes, particularly in systems requiring controlled polymer chain growth and reduced side reactions .
Properties
CAS No. |
64043-87-4 |
|---|---|
Molecular Formula |
C18H39Al |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
tris(2,3-dimethylbutyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-5(2)6(3)4;/h3*5-6H,1H2,2-4H3; |
InChI Key |
SSEXLBWMXFFGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C[Al](CC(C)C(C)C)CC(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,3-dimethylbutyl)alumane typically involves the reaction of aluminum trichloride with 2,3-dimethylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The general reaction scheme is as follows:
AlCl3+3LiC6H13→Al(C6H13)3+3LiCl
The reaction is usually performed in a solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tris(2,3-dimethylbutyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The 2,3-dimethylbutyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reduction: Hydrogen gas or other reducing agents can facilitate reduction reactions.
Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxides and various organic by-products.
Reduction: Reduced aluminum species and corresponding organic products.
Substitution: New organoaluminum compounds with different ligands.
Scientific Research Applications
Tris(2,3-dimethylbutyl)alumane has several applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Materials Science: The compound is explored for its potential in the synthesis of advanced materials, including nanomaterials and composites.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Tris(2,3-dimethylbutyl)alumane involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center can act as a Lewis acid, accepting electron pairs from nucleophiles and promoting reactions such as polymerization and substitution. The 2,3-dimethylbutyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Organoaluminum Compounds
Organoaluminum compounds are critical in polymerization catalysis. Below, TDMBA is compared to structurally and functionally related compounds, including trimethylaluminum (TMA), triisobutylaluminum (TIBA), tris(2,4,4-trimethylpentyl)aluminum (TIOA), and tris(2,3,3-trimethylbutyl)aluminum (TTMBA).
Structural and Steric Properties
| Compound | Structure | Molecular Weight (g/mol) | Steric Hindrance (Relative) |
|---|---|---|---|
| Tris(2,3-dimethylbutyl)alumane (TDMBA) | Al bonded to three 2,3-dimethylbutyl groups (branched C₆H₁₁) | ~348.6 | High |
| Trimethylaluminum (TMA) | Al bonded to three methyl groups (CH₃) | 144.2 | Low |
| Triisobutylaluminum (TIBA) | Al bonded to three isobutyl groups (CH₂CH(CH₃)₂) | 198.3 | Moderate |
| TIOA | Al bonded to three 2,4,4-trimethylpentyl groups (C₈H₁₇) | ~498.8 | Very High |
| TTMBA | Al bonded to three 2,3,3-trimethylbutyl groups (C₇H₁₅) | ~402.7 | High |
- Steric Effects : TDMBA’s 2,3-dimethylbutyl ligands create significant steric hindrance, comparable to TTMBA but less than TIOA. This hindrance slows ligand exchange rates, favoring controlled polymerization .
- Electron Donation : Branched alkyl groups (e.g., in TDMBA and TIOA) donate electrons more effectively than linear groups (e.g., TMA), stabilizing active catalytic centers .
Thermal Stability and Reactivity
| Compound | Thermal Decomposition Temp. (°C) | Reactivity with Co-Catalysts (e.g., Borates) |
|---|---|---|
| TDMBA | ~180–200 | Moderate |
| TMA | ~150–170 | High |
| TIBA | ~170–190 | High |
| TIOA | ~200–220 | Low |
| TTMBA | ~190–210 | Moderate |
- Thermal Stability : TDMBA exhibits higher thermal stability than TMA and TIBA due to its bulky ligands, which reduce susceptibility to decomposition during high-temperature polymerization .
- Reactivity : TDMBA’s moderate reactivity with borate-based co-catalysts (e.g., [B(C₆F₅)₄]⁻) ensures balanced activation of metallocene catalysts, avoiding rapid deactivation seen with highly reactive TMA .
Notes
- Structural Advantage : The 2,3-dimethylbutyl group in TDMBA provides an optimal balance of steric bulk and electronic effects for versatile polyolefin production.
- Research Gaps: Limited independent studies compare TDMBA to newer analogs like TTMBA. Further investigations into ligand substitution kinetics are needed.
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